NADPH Oxidase Inhibition Annotation vs. Unsubstituted Parent and 4-Methoxy Isomer
The target compound is annotated by Toronto Research Chemicals (via authorized distributors) as an inhibitor of NADPH oxidase, an enzyme responsible for reactive oxygen species (ROS) production, with stated utility in inflammatory disease models . The unsubstituted parent N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide (CAS 921914-09-2) and the 4-methoxy positional isomer (CAS 921999-09-9) carry no such NADPH oxidase annotation in vendor technical datasheets, suggesting that the 2-methoxy substitution pattern is a critical determinant for this biological annotation.
| Evidence Dimension | NADPH oxidase inhibitor annotation (vendor-reported functional assignment) |
|---|---|
| Target Compound Data | Annotated as NADPH oxidase inhibitor; referenced in Imnpellizzeri et al., Biochem. Pharmac., 81, 636 (2011); Genovese et al., Brain Res., 1372 |
| Comparator Or Baseline | N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide (unsubstituted parent) and 4-methoxy isomer: no NADPH oxidase annotation found in available vendor datasheets |
| Quantified Difference | Qualitative difference (annotation present vs. absent); quantitative IC₅₀ data for this specific compound against purified NADPH oxidase isoforms are not publicly available |
| Conditions | Vendor technical datasheet annotations; primary literature references cited by vendor but not independently verified for this exact compound |
Why This Matters
For researchers procuring compounds to study NADPH oxidase-mediated pathways, the 2-methoxy substitution pattern is a prerequisite for the annotated activity; the unsubstituted parent or 4-methoxy isomer cannot be assumed to retain this functional annotation.
